molecular formula C17H13ClN4 B1684303 JIB-04 CAS No. 199596-05-9

JIB-04

Cat. No.: B1684303
CAS No.: 199596-05-9
M. Wt: 308.8 g/mol
InChI Key: YHHFKWKMXWRVTJ-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

JIB-04, also known as NSC693627 or (E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine, is a pan-inhibitor that primarily targets the demethylase activity of the Jumonji family of histone lysine demethylases (KDMs) . These KDMs have distinct oncogenic functions based on their cellular localization, stimulating cancer cell proliferation, reducing the expression of tumor suppressors, and/or promoting the development of drug resistance .

Mode of Action

This compound interacts with its targets, the KDMs, leading to the growth inhibition and cell cycle arrest of cancer cells . It has been shown to significantly attenuate cancer stem cell (CSC) tumorsphere formation, growth, relapse, migration, and invasion in vitro . Among KDMs, the deficiency of KDM4B, KDM4D, and KDM6B reduced the viability of the tumorspheres, suggesting their roles in the function of CSCs .

Biochemical Pathways

This compound affects various cancer-related pathways, especially the PI3K/AKT pathway, which is crucial for cancer malignancy and the maintenance of CSCs . It has been found to downregulate E2F-regulated genes via the inhibition of the AKT2/FOXO3a/p21/RB axis . Furthermore, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the proliferation and maintenance of colorectal cancer cells .

Pharmacokinetics

A study has developed a sensitive, specific, fast, and reliable UHPLC-MS/MS method for the quantification of this compound in rat plasma samples . The study found that this compound has an oral bioavailability of 44.4% in rats .

Result of Action

This compound has been shown to induce cell apoptosis via activation of the p53/Bcl-2/caspase pathway . In vivo, this compound lowers histone demethylase activity in tumors, reduces tumor burden, and prolongs cancer survival in mice .

Preparation Methods

JIB-04 is a pyridine hydrazone compound. The synthetic route involves the reaction of 5-chloro-2-hydroxypyridine with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-pyridinecarboxaldehyde to yield this compound . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux

Chemical Reactions Analysis

JIB-04 undergoes various chemical reactions, primarily involving its functional groups. It can participate in:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHFKWKMXWRVTJ-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JIB-04
Reactant of Route 2
Reactant of Route 2
JIB-04
Reactant of Route 3
JIB-04
Reactant of Route 4
JIB-04
Reactant of Route 5
JIB-04
Reactant of Route 6
JIB-04
Customer
Q & A

Q1: What is the primary mechanism of action of JIB-04?

A1: this compound functions as a pan-inhibitor of Jumonji-family histone demethylases (JHDMs) [, , , , ]. It achieves this by disrupting the binding of oxygen to the Fe-dependent histone demethylase KDM4A/JMJD2A []. This inhibition leads to increased levels of trimethylated lysine residues on histones, effectively altering gene expression patterns [].

Q2: Which specific histone demethylases are known to be targeted by this compound?

A2: this compound exhibits inhibitory activity against a broad range of histone demethylases, including but not limited to:

  • KDM4A/JMJD2A: Implicated in macrophage polarization and protein synthesis [, ].
  • KDM4B/JMJD2B: Involved in IL-13-mediated fibrosis and tumor growth [, ].
  • KDM4D: Plays a role in energy balance regulation and AgRP expression [].
  • KDM5A (JARID1A/RBP2) and KDM5B (JARID1B/PLU1): Associated with oncogenic activity and potential drug targets [].
  • KDM6B: Regulates AKT2 expression and contributes to HCC malignancy [].
  • MINA53: Identified as a potential HIV-1 latency-promoting gene [].

Q3: What are the downstream effects of this compound-mediated histone demethylase inhibition?

A3: The downstream consequences of this compound treatment are diverse and depend on the specific cell type and context. Some observed effects include:

  • Cell Cycle Arrest and Apoptosis: this compound induces cell cycle arrest and promotes apoptosis in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and Ewing sarcoma [, , , ].
  • Inhibition of Cancer Stem-Like Cell Properties: this compound effectively targets cancer stem cells in hepatocellular carcinoma, potentially reducing tumor relapse and metastasis [].
  • Sensitization to Chemotherapy and Immunotherapy: Pre-treatment with this compound enhances the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin and paclitaxel [, ]. It also synergizes with immunotherapy by upregulating PD-L1 expression [, ].
  • Metabolic Reprogramming: this compound can influence cellular metabolism, impacting processes like glycolysis, lipogenesis, and serine metabolism [, , ].
  • Modulation of Immune Responses: this compound can influence immune responses, both directly by affecting immune cell function and indirectly by altering tumor cell immunogenicity [, ].

Q4: How does this compound affect the epigenetic landscape?

A4: By inhibiting histone demethylases, this compound leads to an overall increase in histone methylation levels, particularly trimethylation marks like H3K9me3, H3K27me3, and H3K36me3 [, , , ]. These alterations in the epigenetic landscape can have profound effects on gene expression, potentially reactivating silenced tumor suppressor genes or inhibiting oncogene expression.

Q5: What are the potential therapeutic applications of this compound?

A5: this compound has demonstrated promising antitumor activity in various preclinical models, suggesting its potential therapeutic utility in:

  • Cancer: this compound has shown efficacy in preclinical models of hepatocellular carcinoma [, ], breast cancer [, ], Ewing sarcoma [], rhabdomyosarcoma [], and leukemia []. It has also shown potential in overcoming drug resistance in gastric cancer [].
  • Viral Infections: this compound exhibits broad-spectrum antiviral activity, inhibiting the replication of viruses like SARS-CoV-2, porcine coronavirus, and HIV-1 [, ].
  • Fibrosis: this compound can attenuate IL-13-mediated fibrosis in bronchial fibroblasts, suggesting potential in treating asthma and other fibrotic diseases [].

Q6: What are the limitations of this compound as a therapeutic agent?

A6: Despite its promise, several challenges need to be addressed:

  • Off-Target Effects: As a pan-histone demethylase inhibitor, this compound may affect multiple KDMs, potentially leading to off-target effects and toxicity [, ].
  • Drug Resistance: Tumor cells can develop resistance to this compound, highlighting the need for combination therapies or strategies to mitigate resistance [, , ].
  • Pharmacokinetic Profile: Further research is needed to optimize the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.